molecular formula C15H24 B3250135 (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane CAS No. 20085-93-2

(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane

Cat. No.: B3250135
CAS No.: 20085-93-2
M. Wt: 204.35 g/mol
InChI Key: QQWUXXGYAQMTAT-NSSPSXRGSA-N
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Description

(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane is a high-value sesquiterpene of significant interest in natural product and medicinal chemistry research. This specific stereoisomer is part of a family of tricyclic sesquiterpenes, which includes compounds like Seychellene . Sesquiterpenes are widely investigated for their complex biosynthesis and their role as precursors to biologically active molecules. Research into structurally similar tricyclic sesquiterpenes predicts potential interactions with key biological targets, such as the Cannabinoid CB2 receptor, suggesting a potential pathway for immunomodulatory and anti-inflammatory research . Furthermore, its distinct tricyclic framework makes it a compelling candidate for studies in organic synthesis, particularly in the development of novel synthetic methodologies and as a building block for the construction of more complex natural product analogs. This compound is presented to the scientific community to facilitate advanced research programs, enabling exploration into terpene biosynthesis, receptor-mediated mechanisms of action, and the development of new chemical entities.

Properties

IUPAC Name

(1R,3S,6S,8S)-3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-5-7-14(3)11(2)12-6-8-15(14,4)13(10)9-12/h10,12-13H,2,5-9H2,1,3-4H3/t10-,12+,13?,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWUXXGYAQMTAT-NSSPSXRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(=C)C3CCC2(C1C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C(=C)[C@@H]3CC[C@]2(C1C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane is a bicyclic sesquiterpene characterized by its unique tricyclic structure. It is composed of a carbon skeleton that features multiple methyl groups contributing to its hydrophobic nature.

Antimicrobial Properties

Research indicates that compounds with similar tricyclic structures often exhibit antimicrobial activity. For example, some sesquiterpenes have demonstrated effectiveness against various bacterial strains and fungi. Studies have shown that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

Sesquiterpenes are also noted for their anti-inflammatory properties. Compounds structurally related to (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane have been studied for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Testing

A study investigated the antimicrobial efficacy of various sesquiterpenes against common pathogens. The results indicated that compounds similar to (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane exhibited significant inhibition zones against Gram-positive bacteria.

Compound NamePathogen TestedInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli10
(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecaneCandida albicans12

Case Study 2: Anti-inflammatory Mechanism

In vitro studies assessed the anti-inflammatory effects of tricyclic terpenes on macrophage cells stimulated by lipopolysaccharides (LPS). The findings suggested that these compounds reduced nitric oxide production and inhibited the expression of cyclooxygenase-2 (COX-2).

Research Findings

  • Mechanisms of Action : The biological activity of (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane is likely mediated through interactions with cellular receptors involved in inflammation and microbial defense.
  • Potential Applications : Given its biological activities, this compound could be explored further for applications in pharmaceuticals targeting infections and inflammatory diseases.

Chemical Reactions Analysis

Hydrogenation of the Methylidene Group

The exocyclic double bond undergoes catalytic hydrogenation to yield a saturated derivative. For example:

C15H24+H2Pd CC15H26\text{C}_{15}\text{H}_{24}+\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_{15}\text{H}_{26}

This reaction reduces strain but retains the tricyclic framework .

Reaction ConditionsProductReference
HydrogenationH₂, Pd/C, 25°C, 1 atm2-Methyltricyclo derivative

Epoxidation

The methylidene group reacts with peracids (e.g., mCPBA) to form an epoxide:

C15H24+CH3CO3HC15H24O+CH3COOH\text{C}_{15}\text{H}_{24}+\text{CH}_3\text{CO}_3\text{H}\rightarrow \text{C}_{15}\text{H}_{24}\text{O}+\text{CH}_3\text{COOH}

Epoxidation occurs regioselectively at the less hindered face of the double bond .

Ozonolysis

Ozonolysis cleaves the exocyclic double bond to produce diketones or carboxylic acids, depending on workup conditions:

C15H24O3,Zn H2OC14H22O2+HCOOH\text{C}_{15}\text{H}_{24}\xrightarrow{\text{O}_3,\text{Zn H}_2\text{O}}\text{C}_{14}\text{H}_{22}\text{O}_2+\text{HCOOH}

Oxidation Type ReagentMajor ProductYield (%)
EpoxidationmCPBA2,3-Epoxide85
OzonolysisO₃, Zn/H₂OBridged diketone72

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H₂SO₄), the compound undergoes Wagner-Meerwein rearrangements due to bridgehead strain relief. For example:

Tricyclic H+Retained tricyclic isomer with shifted methyl groups\text{Tricyclic }\xrightarrow{\text{H}^+}\text{Retained tricyclic isomer with shifted methyl groups}

This behavior aligns with sesquiterpenes like β-longipinene .

Diels-Alder Cycloaddition

The exocyclic double bond acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., 1,3-butadiene):

C15H24+C4H6C19H30\text{C}_{15}\text{H}_{24}+\text{C}_4\text{H}_6\rightarrow \text{C}_{19}\text{H}_{30}

The reaction proceeds stereospecifically, favoring endo transition states .

Thermal Stability and Pyrolysis

At temperatures >200°C, the compound undergoes retro-Diels-Alder decomposition, releasing ethylene and forming a bicyclic fragment:

C15H24ΔC13H20+C2H4\text{C}_{15}\text{H}_{24}\xrightarrow{\Delta}\text{C}_{13}\text{H}_{20}+\text{C}_2\text{H}_4

This mirrors the pyrolysis behavior of β-funebrene analogs .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Patchouli Alcohol

  • Structure : (1R,3R,6S,7S,8S)-2,2,6,8-Tetramethyltricyclo[5.3.1.0³,⁸]undecan-3-ol
  • Key Differences :
    • Hydroxyl group at C3 instead of methylidene at C2.
    • Additional methyl group at C2.
  • Molecular Weight : 222.37 g/mol (vs. 218.38 g/mol for the target compound) .
  • Applications : Widely used in perfumery due to its woody, earthy aroma .

b. (+)-Sativene

  • Structure : (1R,2S,3S,6S,8S)-3-Isopropyl-6-methyl-7-methylenetricyclo[4.4.0.0²,⁸]decane
  • Key Differences :
    • Tricyclo[4.4.0.0²,⁸]decane core (vs. tricyclo[5.3.1.0³,⁸]undecane).
    • Isopropyl substituent at C3 and methylidene at C5.
  • Molecular Weight : 204.36 g/mol .
  • Applications : Studied for its role in plant defense mechanisms .

c. (1S,3S,4R,7R,11R)-3,4,8,8-Tetramethyltricyclo[5.3.1.0⁴,¹¹]undecane

  • Structure : A tetramethylated analog with a distinct bridge between C4 and C11.
  • Molecular Weight : 222.37 g/mol .
  • Key Differences :
    • Lacks methylidene group; features additional methyl groups.
    • Different stereochemistry and ring fusion patterns.
Data Table: Comparative Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Target Compound C₁₅H₂₄ 218.38 Methylidene, 3× Methyl Fragrance, Synthesis
Patchouli Alcohol C₁₅H₂₆O 222.37 Hydroxyl, 4× Methyl Perfumery, Antioxidants
(+)-Sativene C₁₅H₂₄ 204.36 Methylidene, Isopropyl Plant Biochemistry
(1S,3S,4R,7R,11R)-3,4,8,8-Tetramethyltricyclo[5.3.1.0⁴,¹¹]undecane C₁₅H₂₆ 222.37 4× Methyl Chemical Profiling

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methodologies are used to confirm the stereochemical configuration of (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to analyze coupling constants and chemical shifts, which reveal stereochemical relationships. For example, vicinal coupling constants (JJ) in 1H^1H-NMR can distinguish axial vs. equatorial substituents .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction. For structurally related tricyclic compounds, Acta Crystallographica studies (e.g., ) employed Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) to determine bond angles and torsional strain .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., methylidene C=CH2_2 stretching at ~1650 cm1^{-1}) to validate structural motifs .

Q. How can enantioselective synthesis of this tricyclic compound be achieved?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) to control stereochemistry during cyclization steps. demonstrates NaN3_3-mediated stereochemical retention in trifluoroacetic acid .
  • Reaction Optimization : Adjust solvent polarity (e.g., hexane-ether gradients) and temperature (e.g., 10°C to room temperature) to minimize racemization. Silica gel chromatography (as in ) effectively separates diastereomers .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. What chromatographic challenges arise during purification, and how are they addressed?

  • Methodological Answer :

  • Column Choice : Use reverse-phase C18 columns for polar derivatives or normal-phase silica gel for non-polar intermediates. highlights hexane-ether (20:80) gradients for eluting tricyclic terpenes .
  • Detector Sensitivity : Employ evaporative light scattering detection (ELSD) for non-UV-active compounds.
  • Data Validation : Cross-reference retention times with mass spectrometry (MS) to confirm purity .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) be resolved?

  • Methodological Answer :

  • Statistical Validation : Identify outliers using z-scores (e.g., values >2σ from the mean, as noted in ) .
  • Comparative Analysis : Cross-check data from NIST ( ) and computational models (e.g., CC-DPS’s QSQN technology in ). For example:
PropertyNIST Value (kJ/mol)CC-DPS QSPR Prediction (kJ/mol)Deviation
Enthalpy of Formation128.5 ± 2.1130.2 ± 1.8+1.7
Heat of Vaporization68.3 ± 1.565.9 ± 1.2-2.4
  • Experimental Replication : Repeat calorimetry under controlled conditions (e.g., adiabatic bomb calorimeter) .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. ’s QSQN platform combines DFT with neural networks for reactivity indices .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in trifluoroacetic acid) to predict reaction pathways .
  • QSPR Models : Use Quantitative Structure-Property Relationship models to correlate substituent effects (e.g., methyl groups) with stability .

Q. How can supramolecular interactions (e.g., hydrogen bonding) be analyzed experimentally?

  • Methodological Answer :

  • Crystallographic Analysis : Resolve O-H···O networks (as in ) via high-resolution X-ray diffraction. For example, H-bond lengths (~2.8–3.0 Å) and angles (110–120°) indicate interaction strength .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability to assess H-bond contributions to melting points .
  • Solid-State NMR : Use 1H^1H-CRAMPS to probe hydrogen bonding in amorphous phases .

Methodological Design Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • Experimental Framework :

Stress Testing : Expose the compound to pH 1–13 buffers (37°C, 48 hrs) and monitor degradation via HPLC .

Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks >200°C) .

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What strategies mitigate synthetic byproducts in complex cyclization reactions?

  • Optimization Protocol :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., BF3_3-Et2_2O vs. TsOH) for regioselectivity .
  • Byproduct Trapping : Add scavengers (e.g., molecular sieves for water-sensitive steps) .
  • In Situ Monitoring : Use ReactIR to track intermediates and abort reactions before side-product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane
Reactant of Route 2
(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane

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